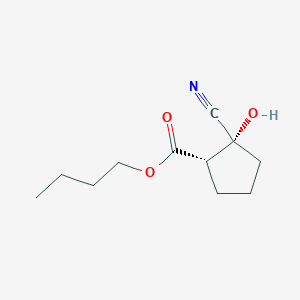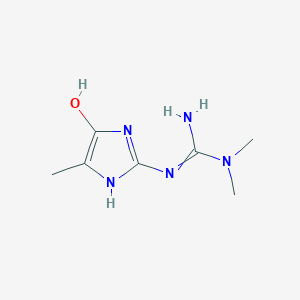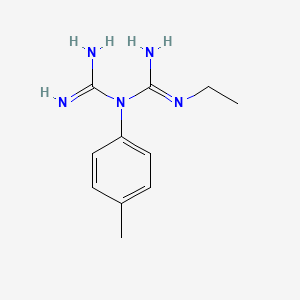
5-Butoxy-9-hydroxy-2-methylnonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butoxy-9-hydroxy-2-methylnonan-3-one is an organic compound with the molecular formula C14H28O3 It is characterized by the presence of a butoxy group, a hydroxy group, and a ketone functional group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-9-hydroxy-2-methylnonan-3-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with butyl bromide, followed by oxidation and hydrolysis steps to introduce the hydroxy and ketone functionalities. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butoxy-9-hydroxy-2-methylnonan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The butoxy group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce secondary alcohols.
Applications De Recherche Scientifique
5-Butoxy-9-hydroxy-2-methylnonan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Butoxy-9-hydroxy-2-methylnonan-3-one exerts its effects involves interactions with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds and participate in various biochemical pathways. The butoxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Butoxy-9-hydroxy-2-methylnonan-2-one: Similar structure but with a different position of the ketone group.
5-Butoxy-9-hydroxy-2-methylnonan-4-one: Another positional isomer with the ketone group at the fourth position.
5-Butoxy-9-hydroxy-2-methylnonan-3-ol: The ketone group is reduced to a secondary alcohol.
Uniqueness
5-Butoxy-9-hydroxy-2-methylnonan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
652146-26-4 |
|---|---|
Formule moléculaire |
C14H28O3 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
5-butoxy-9-hydroxy-2-methylnonan-3-one |
InChI |
InChI=1S/C14H28O3/c1-4-5-10-17-13(8-6-7-9-15)11-14(16)12(2)3/h12-13,15H,4-11H2,1-3H3 |
Clé InChI |
DYKZXSRXOBBUJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CCCCO)CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)



![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)


![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)-](/img/structure/B12534733.png)
![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)
![[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde](/img/structure/B12534756.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
